Product packaging for 5-Methylnonan-2-one(Cat. No.:CAS No. 2358176-40-4)

5-Methylnonan-2-one

Cat. No.: B2891119
CAS No.: 2358176-40-4
M. Wt: 156.269
InChI Key: NZKMVSBTTKMAPI-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Branched-Chain Ketones

5-Methylnonan-2-one is classified as a ketone, a functional group characterized by a carbonyl group (C=O) where the carbonyl carbon is bonded to two other carbon atoms or hydrocarbon radicals britannica.comebsco.comic.ac.uk. Specifically, it is a branched-chain aliphatic ketone. In this compound, the carbonyl group is located at the second carbon position of a nine-carbon chain (nonane), and a methyl group (-CH3) is attached to the fifth carbon atom, creating a branched structure sigmaaldrich.com. This structural arrangement distinguishes it from straight-chain ketones and other isomers.

The systematic IUPAC name for this compound is This compound sigmaaldrich.com. Its identity is further established by its Chemical Abstracts Service (CAS) Registry Number, 2358176-40-4 , and its molecular formula, C10H20O sigmaaldrich.com. The molecular weight of this compound is approximately 156.27 g/mol sigmaaldrich.com. As a research chemical, it is typically handled with standard laboratory precautions, often carrying a "Warning" signal word and hazard statements such as H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) sigmaaldrich.com. These statements are indicative of its chemical properties relevant to laboratory handling rather than a comprehensive safety profile.

Table 1: Key Properties of this compound

PropertyValue
IUPAC NameThis compound
CAS Number2358176-40-4
Molecular FormulaC10H20O
Molecular Weight156.27 g/mol
Signal WordWarning
Hazard StatementsH227, H315, H319, H335

Note: Hazard statements are included to indicate properties relevant to its handling in research settings, not as a comprehensive safety profile.

Foundational Importance of Ketone Chemistry in Organic Synthesis and Biochemistry

Ketones are fundamental building blocks and intermediates in organic chemistry, owing to the inherent reactivity of their carbonyl group britannica.comebsco.comdoubtnut.comnih.gov. The polarity of the C=O bond makes the carbonyl carbon electrophilic, enabling it to undergo a wide range of reactions, including nucleophilic additions, reductions, and reactions at adjacent alpha-carbon positions britannica.comebsco.comic.ac.uk. Key synthetic transformations involving ketones, such as the Grignard reaction, Wittig reaction, and Baeyer-Villiger oxidation, are essential for constructing complex molecules doubtnut.comnih.gov. Their utility extends to industrial applications as solvents in the manufacturing of paints, lacquers, explosives, and textiles, with acetone (B3395972) being a prime example britannica.comebsco.com.

In the realm of biochemistry, the term "ketone" commonly refers to ketone bodies—acetoacetate, beta-hydroxybutyrate, and acetone. These are vital metabolic intermediates produced by the liver from fatty acids, particularly during periods of low carbohydrate availability, such as fasting or starvation nih.govresearchgate.netnumberanalytics.comwikipedia.orgahajournals.org. Ketone bodies serve as an alternative and crucial energy source for organs like the brain, heart, and skeletal muscle when glucose levels are insufficient nih.govresearchgate.netwikipedia.orgahajournals.org. This process, known as ketogenesis, underscores the critical role of ketone chemistry in maintaining energy homeostasis and supporting physiological functions during metabolic stress nih.govresearchgate.netnumberanalytics.comwikipedia.orgahajournals.org.

Overview of Current Research Trajectories Involving this compound and Its Homologs

While specific research may focus on the synthesis or detailed properties of this compound itself, its availability as a research chemical sigmaaldrich.com indicates its potential utility in various scientific investigations. Its structure as a branched-chain methyl ketone aligns it with compounds that have demonstrated significant roles in natural product chemistry and biological signaling.

Research involving related branched-chain methyl ketones and their homologs reveals diverse applications. For instance, numerous methyl-branched ketones, including nonanone derivatives, have been identified as components of insect pheromones, playing crucial roles in insect communication and behavior beilstein-journals.orgherts.ac.uk. Additionally, certain methyl-ketones are found in the scent gland secretions of arthropods, potentially serving functions in defense or chemical signaling researchgate.net.

The chemical industry also utilizes ketones with similar structural motifs in fragrance and flavor formulations due to their characteristic olfactory properties ebsco.comdoubtnut.com. The development of novel and efficient synthetic methodologies for producing ketones, especially complex or branched variants, remains an active area of research, contributing to advancements in synthetic organic chemistry nih.gov. The study of these compounds aids in understanding natural product biosynthesis, chemical ecology, and the creation of new synthetic routes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B2891119 5-Methylnonan-2-one CAS No. 2358176-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylnonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-5-6-9(2)7-8-10(3)11/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKMVSBTTKMAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Enzymatic Pathways of Branched Methyl Ketones

Investigation of Precursor Metabolism and Substrate Specificity

The carbon skeleton of branched methyl ketones is derived from cellular pools of acyl-coenzyme A (acyl-CoA) or acyl-carrier protein (acyl-ACP) thioesters, which are central intermediates in lipid metabolism. The specificity of the enzymes involved in the biosynthetic pathway dictates the structure of the final methyl ketone product.

Fatty Acid Degradation and β-Oxidation Pathways

The β-oxidation of fatty acids is a primary route for the generation of precursors for methyl ketone synthesis. nih.gov In this catabolic spiral, fatty acids are shortened by two carbons per cycle, yielding acetyl-CoA. A key intermediate in this pathway is the β-ketoacyl-CoA. For the synthesis of a branched-chain methyl ketone like 5-methylnonan-2-one, a corresponding branched-chain fatty acid would serve as the initial substrate.

The biosynthesis of methyl ketones has been hypothesized to originate from various biological pathways, including fatty acid β-oxidation. nih.gov In engineered microbial systems, the β-oxidation pathway is often modified to enhance the production of methyl ketones. This can involve the overexpression of enzymes like acyl-CoA oxidase and FadB, coupled with the deletion of genes such as fadA, which encodes the 3-ketothiolase that would otherwise cleave the β-ketoacyl-CoA intermediate. nih.gov This strategy leads to the accumulation of β-ketoacyl-CoAs, which can then be shunted towards methyl ketone formation.

Amino Acid Catabolism as Biosynthetic Sources

The catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine provides the branched starter units for the synthesis of branched-chain fatty acids. nih.gov These amino acids undergo transamination to form their respective α-keto acids. nih.govresearchgate.net For instance, the catabolism of leucine produces isovaleryl-CoA, which can serve as a primer for the fatty acid synthase (FAS) system to build a branched-chain fatty acid. This branched-chain fatty acid can then enter the β-oxidation pathway to generate the specific β-ketoacyl-CoA precursor required for the synthesis of a branched methyl ketone.

The initial step in BCAA catabolism is a reversible transamination catalyzed by branched-chain aminotransferases (BCATs). nih.gov The resulting branched-chain α-keto acids (BCKAs) are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form branched-chain acyl-CoAs. nih.gov These acyl-CoAs can then be elongated by the fatty acid synthesis machinery.

Enzymatic Mechanisms for Carbonyl Group Formation

The conversion of β-ketoacyl thioester intermediates into methyl ketones is a critical step in the biosynthetic pathway, involving the activities of specific synthases and decarboxylases.

Ketone Synthases and Decarboxylase Activities

In wild tomato (Solanum habrochaites), two key enzymes, methyl ketone synthase 1 (ShMKS1) and methyl ketone synthase 2 (ShMKS2), are essential for methyl ketone synthesis from fatty acid intermediates. nih.govnih.gov ShMKS2 is a thioesterase that hydrolyzes β-ketoacyl-ACPs, intermediates of the fatty acid biosynthetic cycle, to release free β-keto acids. nih.govresearchgate.net ShMKS1 then acts as a decarboxylase, converting the β-keto acid into the corresponding methyl ketone. nih.gov

In engineered Escherichia coli, the overexpression of a native thioesterase, FadM, has been shown to be highly effective in hydrolyzing β-ketoacyl-CoA thioesters to β-keto acids. nih.gov These β-keto acids can then undergo spontaneous or enzyme-catalyzed decarboxylation to form the final methyl ketone product. nih.gov The decarboxylation of β-keto acids is a facile reaction that can occur spontaneously, particularly at elevated temperatures, but enzymatic catalysis ensures efficiency and specificity under physiological conditions. nih.govresearchgate.net

Oxidoreductases in the Terminal Steps of Biosynthesis

Oxidoreductases play a crucial role in the β-oxidation pathway that generates the β-ketoacyl-CoA precursors for methyl ketone synthesis. Specifically, the conversion of an acyl-CoA to a β-ketoacyl-CoA involves the sequential action of an acyl-CoA dehydrogenase (an oxidase) and an enoyl-CoA hydratase, followed by a hydroxyacyl-CoA dehydrogenase (an oxidoreductase). The final β-ketoacyl-CoA is the direct substrate for the thioesterases that initiate the formation of the methyl ketone.

In some engineered pathways, a heterologous acyl-CoA oxidase is overexpressed to increase the flux of fatty acids through the modified β-oxidation pathway, thereby enhancing the supply of β-ketoacyl-CoA for methyl ketone production. nih.gov

Microbial Biotransformation and Engineered Biosynthesis

Microbial systems, particularly bacteria like Escherichia coli and Pseudomonas taiwanensis, have been metabolically engineered to produce methyl ketones. nih.govresearchgate.netlbl.gov These efforts focus on redirecting carbon flux from central metabolism towards the synthesis of these target molecules.

Strategies for enhancing methyl ketone production in microbes include:

Overexpression of key enzymes : This includes thioesterases like FadM or methyl ketone synthases (MKS1 and MKS2) to convert β-ketoacyl thioesters to methyl ketones. nih.govnih.gov

Modification of β-oxidation : Deleting the fadA gene to prevent the breakdown of the β-ketoacyl-CoA intermediate and overexpressing enzymes like acyl-CoA oxidase and FadB to increase its formation. nih.gov

Deletion of competing pathways : Knocking out genes involved in the production of fermentation byproducts such as ethanol (B145695), lactate, and acetate (B1210297) to redirect carbon flux towards fatty acid and methyl ketone synthesis. nih.govresearchgate.net

Increasing precursor supply : Engineering the fatty acid biosynthesis pathway to increase the availability of acyl-ACPs.

These genetic modifications have led to significant increases in methyl ketone titers in laboratory settings. nih.govnih.govlbl.gov For example, an engineered strain of E. coli achieved a 700-fold enhancement in methyl ketone production compared to a fatty acid-overproducing strain. nih.gov

Table 1: Engineered Microbial Strains for Methyl Ketone Production

Microorganism Key Genetic Modifications Products Titer
Escherichia coli Overexpression of a heterologous acyl-CoA oxidase and native FadB; chromosomal deletion of fadA; overexpression of native thioesterase FadM. C11 to C15 methyl ketones Not specified
Escherichia coli Overexpression of shmks2 and shmks1 from Solanum habrochaites; deletion of adhE, ldhA, pta, and poxB. 2-nonanone, 2-undecanone, 2-tridecanone ~500 mg/L

Optimization of Fermentation Parameters for Enhanced Production (e.g., Medium Composition, pH, Temperature, Aeration)

The production of methyl ketones, including branched-chain variants like this compound, through microbial fermentation is highly dependent on the optimization of key process parameters. frontiersin.org A systematic approach to designing the fermentation medium and conditions is crucial for maximizing yield. frontiersin.org Factors such as medium composition, pH, temperature, and aeration play a significant role in microbial growth and metabolic activity. frontiersin.orgnih.gov

The choice of carbon and nitrogen sources in the culture medium significantly impacts the biosynthesis of secondary metabolites. For instance, different substrates are metabolized through various pathways, leading to distinct carbon-to-energy ratios which can be manipulated to favor the production of highly reduced compounds like methyl ketones. nih.gov Co-feeding strategies, such as using both glucose and ethanol, have been shown to improve the yield of methyl ketones by optimizing this ratio. nih.gov The concentration of these nutrients is also critical, as high concentrations can lead to osmotic stress and inhibit cell growth and product formation. nih.gov

Physical parameters of the fermentation process must also be carefully controlled. Temperature is a key factor as it influences enzyme activity. researchgate.net The optimal temperature for ethanol production from biomass, for example, has been identified as 30°C. nih.gov The pH of the culture medium must be maintained within a range that is optimal for the specific microbial strain and the desired metabolic pathway. nih.gov Aeration is another critical parameter, as oxygen availability can significantly affect metabolic fluxes and, consequently, the production of methyl ketones. nih.gov Variations in working volumes in flask experiments have highlighted the importance of determining optimal oxygen levels for maximizing methyl ketone concentration. nih.gov

Below is an interactive data table summarizing the key fermentation parameters and their effects on production:

Table 1: Key Fermentation Parameters and Their Effects on Production
Parameter Effect on Production Example/Rationale
Medium Composition Influences metabolic pathways and precursor availability. Co-feeding glucose and ethanol can improve yields of reduced products. nih.gov
pH Affects enzyme activity and cell viability. Must be optimized for the specific microbial host and pathway. nih.gov
Temperature Impacts enzyme kinetics and microbial growth rate. Optimal temperature for ethanol fermentation has been found to be 30°C. nih.gov
Aeration Determines oxygen availability, affecting metabolic flux. Optimal oxygen levels are crucial for maximizing methyl ketone concentration. nih.gov

Genetic Manipulation and Pathway Engineering for Heterologous Expression

Genetic manipulation and metabolic engineering are powerful tools for enhancing the production of methyl ketones in microbial hosts. researchgate.net These strategies aim to rewire cellular metabolism to increase the supply of precursors, balance cofactors, and redirect carbon flux towards the desired product. nih.govresearchgate.net

A common approach involves the heterologous expression of genes encoding key enzymes in the methyl ketone biosynthetic pathway. For example, a functional pathway has been constructed in Escherichia coli by overexpressing a 3-ketoacyl-ACP thioesterase and a beta-decarboxylase from Solanum habrochaites. nih.govoup.comoup.com These enzymes facilitate the synthesis of methyl ketones from intermediates of the fatty acid biosynthetic cycle. nih.govoup.comoup.com

Further enhancements can be achieved by deleting competing metabolic pathways. For instance, knocking out genes involved in the production of ethanol, lactate, and acetate in E. coli has been shown to redirect carbon flux towards methyl ketone synthesis, resulting in a significant increase in production. nih.gov Similarly, engineering the β-oxidation pathway in E. coli has led to a substantial enhancement in methyl ketone titers. asm.org

Cofactor balancing is another critical aspect of pathway engineering. Fatty acid-derived pathways often face an imbalance of NADPH consumption and NADH production. nih.gov To address this, researchers have heterologously expressed NADH-dependent versions of enzymes that typically use NADPH, thereby mitigating this imbalance and improving the sustained production of methyl ketones. nih.gov

The following interactive data table outlines key genes and enzymes involved in engineered methyl ketone biosynthesis:

Table 2: Genes and Enzymes in Engineered Methyl Ketone Biosynthesis
Gene/Enzyme Function Source Organism (Example)
shmks2 (3-ketoacyl-ACP thioesterase) Converts 3-ketoacyl-ACP to a precursor for methyl ketone synthesis. Solanum habrochaites nih.govoup.comoup.com
shmks1 (beta-decarboxylase) Catalyzes the final step in methyl ketone formation. Solanum habrochaites nih.govoup.comoup.com
FadM (thioesterase) Overexpression enhances the production of methyl ketones. Escherichia coli lbl.gov
Al_FabG (NADH-dependent β-ketoacyl-ACP reductase) Helps to balance cofactor levels in the host organism. Acholeplasma laidlawii nih.gov

"One Strain Many Compounds" (OSMAC) Approach in Metabolite Discovery

The "One Strain Many Compounds" (OSMAC) approach is a powerful strategy for discovering novel secondary metabolites and enhancing the production of known compounds by systematically altering cultivation conditions. frontiersin.orgnih.govucc.ie This method is based on the principle that a single microbial strain possesses the genetic potential to produce a diverse array of metabolites, but many of the corresponding biosynthetic gene clusters are silent under standard laboratory conditions. frontiersin.orgresearchgate.net

By manipulating various cultivation parameters, it is possible to activate these silent gene clusters and induce the production of new or different compounds. frontiersin.orgnih.gov Key strategies within the OSMAC framework include modifying the composition of the culture medium, altering physical parameters such as temperature and pH, and co-cultivating the producing strain with other microorganisms. researchgate.netfrontiersin.orgnih.gov

Changes in the carbon and nitrogen sources in the growth medium can have a significant effect on the secondary metabolite profile of a fungus. researchgate.net For example, the production of certain polyketides by an endophytic fungus was found to be sensitive to the specific sources of potato and malt (B15192052) extract used in the culture media. nih.gov The addition of chemical elicitors or enzyme inhibitors to the culture can also trigger the expression of otherwise silent biosynthetic pathways. frontiersin.orgacs.org

Co-cultivation, where two or more different microbial strains are grown together, can also lead to the production of novel compounds that are not synthesized when the strains are cultured individually. frontiersin.orgmdpi.com This is thought to be due to the chemical interactions and signaling between the different microorganisms, which can induce the expression of previously silent gene clusters. mdpi.com

An interactive data table summarizing various OSMAC strategies is presented below:

Table 3: Summary of OSMAC Strategies for Metabolite Discovery
Strategy Description Example
Medium Composition Variation Altering carbon, nitrogen, and other nutrient sources. Using different potato and malt extracts to induce different polyketides. nih.gov
Physical Parameter Adjustment Modifying temperature, pH, and aeration. Variations in temperature can affect enzyme activity and metabolite production. researchgate.net
Co-cultivation Growing the producing strain with other microorganisms. Can induce the production of novel compounds through microbial interactions. mdpi.com
Addition of Elicitors/Inhibitors Introducing small molecules to trigger gene expression. Can activate silent biosynthetic gene clusters. frontiersin.orgacs.org

Comparative Genomics and Proteomics for Pathway Elucidation

Comparative genomics and proteomics are indispensable tools for elucidating the biosynthetic pathways of secondary metabolites, including branched methyl ketones. These approaches involve comparing the genetic and protein profiles of producing and non-producing organisms to identify the genes and enzymes responsible for the synthesis of a particular compound. polytechnique.frnih.gov

By comparing the genomes of different strains or species, researchers can identify gene clusters that are unique to the producing organisms. researchgate.netresearchgate.net These clusters often contain all the genes necessary for the biosynthesis of a specific metabolite. The functional annotation of these genes can provide insights into the enzymatic reactions involved in the pathway. polytechnique.fr

Proteomics, the large-scale study of proteins, complements genomic analysis by providing a direct measure of the proteins that are expressed under specific conditions. nih.govresearchgate.net By comparing the proteomes of a microbial strain grown under conditions that induce the production of a target metabolite with those from non-producing conditions, it is possible to identify enzymes that are upregulated during biosynthesis. researchgate.net

The integration of genomic, proteomic, and metabolomic data provides a comprehensive understanding of the metabolic network. nih.govresearchgate.netsemanticscholar.org This multi-omics approach allows for the reconstruction of metabolic pathways and the identification of key enzymes and regulatory elements. nih.govnih.gov This knowledge is crucial for the rational design of metabolic engineering strategies aimed at improving the production of valuable compounds like this compound.

Synthetic Methodologies for 5 Methylnonan 2 One

Strategies for Branched Alkyl Ketone Synthesis

The construction of the 5-methylnonan-2-one carbon skeleton and the installation of the ketone functionality can be achieved through several established synthetic methodologies.

Carbon-Carbon Bond Formation Reactions

These reactions are fundamental for building the carbon framework of this compound.

Alkylation of Ketone Enolates: This is a common method for synthesizing ketones, particularly those with α-substituents. The process involves the deprotonation of a ketone (or a precursor that can be converted to a ketone) at the α-carbon using a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to generate a nucleophilic enolate ion chemistrysteps.commasterorganicchemistry.compressbooks.publibretexts.orgfiveable.me. This enolate can then react with an electrophilic alkyl halide via an SN2 mechanism to form a new carbon-carbon bond. For this compound, this could involve the alkylation of an acetone (B3395972) enolate with a suitable 3-methylheptyl halide, or vice versa. LDA is often preferred for regioselective alkylation of unsymmetrical ketones, favoring the kinetic enolate chemistrysteps.com.

Organometallic Couplings: Organometallic reagents offer powerful routes for carbon-carbon bond formation.

Grignard Reagents: Grignard reagents, such as alkylmagnesium halides, can be reacted with various electrophiles. For instance, reacting a Grignard reagent derived from 3-methylheptyl halide with an acetylating agent like acetyl chloride could potentially lead to this compound, although direct acylation can sometimes be problematic solubilityofthings.com. Alternatively, a Grignard reagent derived from a haloacetone could be coupled with a 3-methylheptyl halide.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates (Gilman reagents), prepared from organolithium or Grignard reagents and copper(I) salts, are effective for coupling with alkyl halides, including primary and secondary ones, to form new C-C bonds libretexts.orglibretexts.org. A Gilman reagent derived from 3-methylheptyl halide could react with acetyl chloride to yield this compound.

Other Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, can also be employed, typically involving organoboranes or organozincs, respectively, reacting with organic halides or triflates solubilityofthings.comlibretexts.orgmmcmodinagar.ac.insciforum.net.

Aldol-Type Condensations: Aldol (B89426) condensations are versatile reactions for forming carbon-carbon bonds between carbonyl compounds, leading to β-hydroxy aldehydes or ketones, which can then be dehydrated to α,β-unsaturated carbonyls sigmaaldrich.commagritek.combyjus.comwikipedia.org. While a direct aldol condensation to form this compound might be complex due to regioselectivity issues with unsymmetrical starting materials, it can be a step in a multi-step synthesis. For example, a crossed aldol condensation between an appropriate aldehyde and ketone, followed by reduction and oxidation steps, could construct the desired carbon skeleton and functional group. A related reaction, the condensation of n-hexanal with methyl ethyl ketone followed by oxidation, has been used to synthesize 3-methylnonane-2,4-dione (B147431) acs.org.

Functional Group Interconversions to Access the Ketone Moiety

These methods focus on transforming existing functional groups into the desired ketone.

Oxidation of Secondary Alcohols: A highly reliable method for ketone synthesis is the oxidation of the corresponding secondary alcohol. In this case, 5-methylnonan-2-ol (B14484387) would be oxidized to this compound. Various oxidizing agents can be employed, including pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), Swern oxidation, or milder catalytic systems like TEMPO-based oxidations orgsyn.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com. These methods are generally chemoselective for secondary alcohols.

Hydration of Alkynes: The addition of water across a triple bond (alkyne hydration) is a classic route to carbonyl compounds libretexts.orgresearchgate.netlibretexts.orgorganic-chemistry.orgpearson.com. For terminal alkynes, mercury(II)-catalyzed hydration in the presence of acid typically follows Markovnikov's rule, yielding methyl ketones. If a terminal alkyne precursor like non-1-yn-4-methyl or non-4-yn-2-one (B569907) were available, its hydration would lead to this compound. Hydration of unsymmetrical internal alkynes can lead to mixtures of regioisomeric ketones.

Olefin Metathesis Approaches in Constructing the Carbon Skeleton

Olefin metathesis, particularly cross-metathesis, can be used to build carbon skeletons by forming new carbon-carbon double bonds between two alkenes smolecule.com. This approach could be part of a longer synthetic sequence where the resulting alkene is then functionalized, for example, through ozonolysis or dihydroxylation followed by cleavage, to introduce the ketone. However, for a relatively simple linear ketone like this compound, metathesis is less commonly the primary strategy compared to C-C bond formations or functional group interconversions.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.

Stereoselective and Enantioselective Methodologies for Chiral Carbon Centers

The carbon atom at position 5 in this compound is a stereogenic center, meaning the compound exists as a pair of enantiomers. If a specific enantiomer is desired, stereoselective or enantioselective synthetic methods are required.

Asymmetric Alkylation: Enolate alkylation can be rendered enantioselective by using chiral auxiliaries attached to the enolate precursor or by employing chiral bases or phase-transfer catalysts chemistrysteps.commasterorganicchemistry.com. This allows for the preferential formation of one enantiomer over the other.

Asymmetric Hydrogenation: If a precursor contains a double bond adjacent to the future ketone or chiral center, asymmetric hydrogenation using chiral metal catalysts (e.g., Rh, Ru complexes with chiral ligands) can introduce chirality. For instance, a precursor like 5-methylnon-1-en-3-one could potentially be synthesized and then subjected to asymmetric hydrogenation.

Enzymatic Resolution: Biocatalysis can also be employed for stereoselective synthesis. For example, kinetic resolution of a racemic precursor alcohol (5-methylnonan-2-ol) using enzymes like lipases can yield one enantiomer of the alcohol, which can then be oxidized to the enantiomerically enriched ketone up.ac.za.

Application of Homogeneous, Heterogeneous, and Biocatalysis for Targeted Transformations

Homogeneous Catalysis: Transition metal catalysts, such as palladium, nickel, gold, platinum, and ruthenium complexes, are widely used in C-C bond formation (e.g., cross-couplings) and functional group transformations (e.g., alkyne hydration) solubilityofthings.comlibretexts.orgmmcmodinagar.ac.inresearchgate.netorganic-chemistry.org. These catalysts often operate in the same phase as the reactants and can offer high activity and selectivity.

Heterogeneous Catalysis: Solid catalysts, such as supported metals, zeolites, or metal oxides, are employed in various transformations, including hydrogenation, oxidation, and isomerization reactions wikipedia.orgyoutube.comuidaho.edu. Their advantage lies in ease of separation from the reaction mixture, facilitating recycling and continuous processes. For instance, heterogeneous catalysts could be used for the oxidation of 5-methylnonan-2-ol.

Biocatalysis: Enzymes offer highly selective and environmentally friendly routes for chemical synthesis. As mentioned, enzymes can be used for kinetic resolutions or stereoselective oxidations/reductions. While specific biocatalytic routes to this compound are not extensively detailed in the provided search results, enzymatic oxidation of secondary alcohols or reduction of precursor ketones are established biocatalytic transformations.

Analytical Chemistry and Spectroscopic Characterization of 5 Methylnonan 2 One

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of complex volatile mixtures, enabling the separation of individual components before their detection and identification. nih.gov For a compound like 5-Methylnonan-2-one, gas chromatography is the premier separation technique. iltusa.com

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. iltusa.com In GC, a sample containing the analyte is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). The differential partitioning of compounds between the mobile phase and a stationary phase coated on the column's inner walls leads to their separation.

For the volatile profiling of this compound, the choice of the stationary phase is critical. Non-polar columns separate compounds primarily based on their boiling points, while polar columns provide selectivity based on dipole-dipole or hydrogen-bonding interactions. merckmillipore.comsigmaaldrich.com Purity assessment is achieved by detecting any unexpected peaks in the chromatogram, with the area of the this compound peak relative to the total peak area indicating its purity.

Table 1: Typical Gas Chromatography (GC) Parameters for Volatile Ketone Analysis

Parameter Typical Setting Purpose
Column Type Capillary Column (e.g., DB-5ms, Rtx-WAX) Provides high-resolution separation of volatile compounds. sigmaaldrich.comcopernicus.org
Stationary Phase 5% Phenyl Polymethyl Siloxane (non-polar) or Polyethylene Glycol (polar) Selected based on the polarity of the analytes to achieve optimal separation. sigmaaldrich.com
Column Dimensions 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness Balances separation efficiency with analysis time and sample capacity. merckmillipore.com
Carrier Gas Helium or Hydrogen Inert gas that carries the sample through the column.
Flow Rate 1-2 mL/min Optimized for the best separation efficiency.
Injector Temperature 250 °C Ensures rapid and complete vaporization of the sample. copernicus.org
Oven Program Temperature ramp (e.g., 40°C hold, then ramp to 240°C) Separates compounds based on their varying boiling points and interactions with the stationary phase. copernicus.org

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides structural information. |

To enhance analytical capabilities, GC is often coupled with other techniques, a practice known as hyphenation. advion.com The most common and powerful hyphenated technique for volatile analysis is Gas Chromatography-Mass Spectrometry (GC-MS). advion.comamericanlaboratory.com This combination leverages the high separation power of GC with the definitive identification capabilities of MS. iltusa.com As components elute from the GC column, they are directly introduced into the mass spectrometer for ionization and analysis.

The performance of GC-MS systems is heavily reliant on the column technology. Modern advanced capillary columns offer superior performance due to:

High Inertness: Proprietary surface treatments eliminate active sites (like metal residues and silanols) on the inner column wall. This results in improved peak symmetry and accurate quantification, especially for polar compounds like ketones.

Low Bleed: Columns designed for MS applications have minimal stationary phase degradation ("bleed") at high temperatures. This leads to lower baseline noise and improved signal-to-noise ratios, which are crucial for detecting trace-level analytes.

Diverse Selectivity: A wide range of stationary phases is available, from non-polar to highly polar, allowing analysts to tailor the separation to the specific chemical properties of the analytes. For ketones, a mid-polarity phase can often provide a good balance of interactions for optimal resolution.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. aaup.edu It is an indispensable tool for the molecular identification and structural elucidation of compounds like this compound.

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. aaup.edu In the EI source, molecules eluting from the GC column are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•). The molecular ion is often energetically unstable and undergoes predictable fragmentation, breaking into smaller, characteristic charged fragments. aaup.edu

The fragmentation pattern of an aliphatic ketone like this compound is dominated by two primary pathways:

Alpha-Cleavage: This is the cleavage of the carbon-carbon bond adjacent to the carbonyl group. For this compound, this can result in the loss of a methyl radical (•CH₃) or a hexyl radical (•C₆H₁₃), leading to the formation of acylium ions.

McLafferty Rearrangement: This rearrangement occurs if there is a gamma-hydrogen available. The molecular ion rearranges to eliminate a neutral alkene molecule, resulting in a characteristic charged fragment.

The resulting mass spectrum is a plot of ion abundance versus m/z. This unique fragmentation pattern serves as a chemical "fingerprint." For identification, the acquired spectrum of an unknown compound is compared against extensive, curated databases, such as the NIST (National Institute of Standards and Technology) Mass Spectral Library. A high match score between the experimental spectrum and a library spectrum provides a high-confidence identification.

Table 2: Predicted Electron Ionization (EI) Fragments for this compound (C₁₀H₂₀O, Molecular Weight: 156.27 g/mol )

m/z Proposed Fragment Ion Fragmentation Pathway
156 [C₁₀H₂₀O]⁺• Molecular Ion (M⁺•)
141 [C₉H₁₇O]⁺ Alpha-cleavage: Loss of •CH₃ (M-15)
99 [C₆H₁₁O]⁺ McLafferty Rearrangement
71 [C₄H₇O]⁺ Alpha-cleavage: Loss of •C₆H₁₃ (M-85)
58 [C₃H₆O]⁺• McLafferty Rearrangement

Tandem Mass Spectrometry, or MS/MS, provides an additional dimension of structural information, making it a powerful tool for unambiguous compound identification. The process involves multiple stages of mass analysis. First, a specific ion of interest (a "precursor ion"), such as the molecular ion of this compound (m/z 156), is selected from the initial mass spectrum. This selected ion is then fragmented further in a collision cell by colliding it with an inert gas, a process known as Collision-Induced Dissociation (CID). The resulting "product ions" are then analyzed in a second mass analyzer.

This technique is invaluable for:

Confirming Identity: The unique pattern of product ions provides a higher degree of confidence in the identification than a single-stage MS analysis.

Distinguishing Isomers: Isomers often produce identical or very similar initial mass spectra. However, their precursor ions may fragment differently in MS/MS, allowing for their differentiation.

Elucidating Fragmentation Pathways: By studying the relationship between precursor and product ions, the specific chemical bonds that break during fragmentation can be determined, offering deep insight into the molecule's structure.

While GC-MS is a gold standard, it requires chromatographic separation, which takes time. nih.govadvion.com For applications requiring real-time monitoring of VOCs, advanced direct-injection MS techniques are employed. Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a leading technology in this area. acs.orgnih.gov

PTR-MS is a form of chemical ionization that uses hydronium ions (H₃O⁺) as the reagent ion. nih.gov A sample gas is continuously introduced into a drift tube reactor, where it mixes with the H₃O⁺ ions. Most VOCs, including ketones, have a higher proton affinity than water. This allows for an efficient and gentle proton transfer reaction:

H₃O⁺ + this compound → [this compound + H]⁺ + H₂O

This "soft" ionization method typically does not cause fragmentation, resulting in a simple mass spectrum dominated by the protonated molecule ([M+H]⁺). nih.gov

Key advantages of PTR-MS for analyzing compounds like this compound include:

Real-Time Analysis: Data can be acquired with response times on the order of seconds or even faster, allowing for the dynamic monitoring of volatile concentrations. researchgate.net

High Sensitivity: Detection limits can reach parts-per-trillion by volume (pptv) levels. nih.gov

No Sample Preparation: Gaseous samples are analyzed directly, eliminating the need for extraction or pre-concentration steps.

A primary limitation of PTR-MS is its difficulty in distinguishing between isomers, as they have the same mass and will appear at the same m/z. However, when coupled with fast GC systems or by using different reagent ions, some isomeric separation can be achieved. nih.govresearchgate.net For ketones, the response in PTR-MS is generally independent of humidity, which is a significant advantage over some other classes of compounds. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. uobasrah.edu.iq Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the precise connectivity and spatial arrangement of atoms within the this compound molecule can be determined.

The structural assignment of this compound is primarily achieved through the interpretation of its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

In the ¹³C NMR spectrum, the carbonyl carbon (C-2) is the most deshielded, appearing significantly downfield in the range of 190-215 ppm, which is highly characteristic of ketones. libretexts.org The other carbon atoms resonate in the aliphatic region of the spectrum. The ¹H NMR spectrum shows distinct signals for the different proton environments. The methyl protons of the acetyl group (H-1) appear as a singlet around 2.1 ppm. Protons on carbons adjacent to the carbonyl group (alpha-hydrogens, H-3) are deshielded and typically resonate between 2.0 and 2.5 ppm. libretexts.org The remaining aliphatic protons appear further upfield.

Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (ppm)Multiplicity
H-1 (CH₃ of acetyl)~2.1Singlet (s)
H-3 (CH₂)~2.4Triplet (t)
H-4 (CH₂)~1.5Multiplet (m)
H-5 (CH)~1.4Multiplet (m)
H-6 to H-8 (CH₂)~1.2-1.3Multiplet (m)
H-9 (CH₃)~0.9Triplet (t)
5-CH₃ (Methyl at C-5)~0.9Doublet (d)

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (ppm)
C-1 (CH₃ of acetyl)~30
C-2 (C=O)~209
C-3 (CH₂)~44
C-4 (CH₂)~25
C-5 (CH)~35
C-6 (CH₂)~37
C-7 (CH₂)~23
C-8 (CH₂)~32
C-9 (CH₃)~14
5-CH₃ (Methyl at C-5)~19

For a definitive structural confirmation of this compound, 2D NMR experiments are invaluable. ukm.my These techniques reveal correlations between nuclei, providing a complete picture of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons along the carbon chain, such as between H-3 and H-4, H-4 and H-5, and H-5 and H-6. It would also show a correlation between the methine proton at H-5 and the protons of the methyl group attached to it.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to, showing one-bond ¹H-¹³C correlations. youtube.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the proton signal at ~2.1 ppm would correlate to the carbon signal at ~30 ppm, confirming their assignment as C-1 and H-1, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the molecular skeleton by showing long-range correlations (typically over two to three bonds) between protons and carbons. sdsu.edu Key HMBC correlations for this compound would include the protons on C-1 and C-3 showing a correlation to the carbonyl carbon (C-2), definitively placing the ketone functionality. Correlations between the C-5 methyl protons and carbons C-4 and C-6 would confirm the branching point.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information, confirming the presence of specific functional groups and enabling quantitative and qualitative analysis through spectral fingerprinting.

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. libretexts.org Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes, such as stretching and bending of chemical bonds. uwimona.edu.jmtanta.edu.eg

The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) group. For saturated aliphatic ketones, this C=O stretching vibration occurs in the region of 1705-1725 cm⁻¹. orgchemboulder.compressbooks.publibretexts.org Other significant absorptions include C-H stretching vibrations from the methyl and methylene (B1212753) groups, which appear in the 2850-3000 cm⁻¹ region, and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). orgchemboulder.com

Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity
C-H StretchAlkyl (sp³ C-H)2850 - 3000Medium-Strong
C=O StretchKetone~1715Strong, Sharp
C-H BendCH₂ (Scissoring)~1465Medium
C-H BendCH₃ (Asymmetric/Symmetric)~1450 and ~1375Medium

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. masterorganicchemistry.com Saturated ketones like this compound exhibit a relatively weak absorption in the UV region, typically around 270-300 nm. This absorption is due to the n→π* (non-bonding to pi-antibonding) electronic transition of the carbonyl group. masterorganicchemistry.com

While a single UV-Vis spectrum of pure this compound provides limited structural information, its application is greatly enhanced when combined with chemometrics. oaji.netmdpi.com Chemometrics uses multivariate statistical methods to extract meaningful information from complex chemical data. oaji.net For spectral fingerprinting, UV-Vis spectra from numerous samples (e.g., from different production batches or geographical origins) are collected. nih.govmdpi.com

Statistical techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) can be applied to the spectral data. cranfield.ac.uk These methods can identify subtle variations in the spectra, creating a unique "spectral fingerprint" for different sample groups. This approach allows for the rapid discrimination and classification of samples based on their origin, purity, or other characteristics without needing to identify every single component causing the spectral variation. cranfield.ac.ukresearchgate.net

Derivatization Strategies for Enhanced Analytical Performance

In many analytical applications, particularly those involving gas chromatography (GC), the direct analysis of ketones can be challenging due to their polarity. Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. gcms.cz For ketones like this compound, derivatization is employed to increase volatility, improve chromatographic peak shape, and enhance detection sensitivity. researchgate.net

The most common derivatization strategy for carbonyl compounds involves reaction with a primary amine, such as a hydrazine (B178648) or hydroxylamine (B1172632) derivative, to form a stable imine-type product (a hydrazone or oxime). researchgate.netnih.govddtjournal.com

Reaction with 2,4-Dinitrophenylhydrazine (DNPH): This is a classic method where the ketone reacts with DNPH under acidic conditions to form a 2,4-dinitrophenylhydrazone. nih.govmt.com These derivatives are often colored, solid, and have high molecular weights, making them suitable for analysis by both GC and High-Performance Liquid Chromatography (HPLC).

Reaction with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA reacts with ketones to form PFB-oximes. sigmaaldrich.com These derivatives are highly volatile and exhibit excellent sensitivity with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry, making this a powerful technique for trace-level analysis. sigmaaldrich.comresearchgate.net

Methoximation: Reaction with methoxyamine hydrochloride converts the keto group into a methoxime. youtube.comnih.gov This step is often followed by silylation of any other active hydrogens in the molecule to further increase volatility for GC-MS analysis, a common approach in metabolomics. youtube.com

These strategies effectively mask the polar carbonyl group, leading to improved analytical performance and allowing for more reliable and sensitive quantification of this compound in various sample matrices.

Formation of Oxime Derivatives for Improved GC-MS Detection

The analysis of ketones like this compound by GC-MS can be significantly enhanced through chemical derivatization, a process that modifies the analyte to improve its analytical properties. One of the most effective derivatization strategies for ketones is the formation of oxime derivatives. This process involves the reaction of the ketone's carbonyl group with a hydroxylamine reagent.

A frequently used reagent for this purpose is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). The reaction of this compound with PFBHA results in the formation of a this compound PFBHA-oxime. This derivatization offers several key advantages for GC-MS analysis:

Increased Volatility and Thermal Stability: The resulting oxime derivative is typically more volatile and thermally stable than the parent ketone, leading to improved chromatographic peak shape and reduced tailing.

Enhanced Sensitivity: The introduction of the pentafluorobenzyl group, which is highly electronegative, makes the derivative particularly amenable to sensitive detection by electron capture detection (ECD) and enhances its response in mass spectrometry, especially in negative chemical ionization (NCI) mode.

Improved Mass Spectral Characteristics: The PFBHA-oxime of this compound is expected to produce a characteristic mass spectrum with a prominent molecular ion peak and specific fragmentation patterns, aiding in its unambiguous identification. The mass spectrum would likely show a significant fragment at m/z 181, corresponding to the pentafluorobenzyl cation ([C₆F₅CH₂]⁺), which is a hallmark of PFBHA derivatives.

The formation of oxime derivatives can sometimes result in syn- and anti-isomers, which may be separated chromatographically. The ratio of these isomers can be influenced by the reaction conditions.

Table 1: Expected GC-MS Data for this compound and its PFBHA-Oxime Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Key Mass Fragments (m/z)
This compoundC₁₀H₂₀O156.2743, 58, 71, 85, 99, 113, 138, 156
This compound PFBHA-oximeC₁₇H₂₂F₅NO351.35181, [M-HF]⁻, [M]⁻

Note: The mass spectral data for the PFBHA-oxime is predicted based on the known fragmentation patterns of similar long-chain ketone derivatives.

Solid-Phase Analytical Derivatization (SPAD) for Trace Analysis

For the analysis of trace levels of this compound in complex matrices such as environmental or biological samples, a pre-concentration step is often necessary. Solid-Phase Analytical Derivatization (SPAD) combines sample extraction, concentration, and derivatization into a single step, offering a streamlined and efficient workflow. A prominent SPAD technique is Solid-Phase Microextraction (SPME).

In the context of this compound analysis, SPME can be employed with on-fiber derivatization. This involves exposing a fused silica (B1680970) fiber coated with a suitable stationary phase and impregnated with a derivatizing agent, such as PFBHA, to the headspace of a sample or directly immersing it in a liquid sample.

The process unfolds as follows:

The volatile this compound partitions from the sample matrix into the fiber coating.

On the fiber, it reacts with the impregnated PFBHA to form the stable and less volatile PFBHA-oxime derivative.

The fiber is then retracted and transferred to the injection port of a gas chromatograph, where the trapped derivative is thermally desorbed and introduced into the GC-MS system for analysis.

This on-fiber derivatization SPME approach offers several benefits for trace analysis:

High Sensitivity: By combining extraction and concentration, SPME allows for the detection of very low concentrations of the analyte.

Solvent-Free Extraction: SPME is a solventless technique, which reduces the risk of sample contamination and is more environmentally friendly.

Matrix Effect Minimization: Headspace SPME, in particular, can minimize interference from non-volatile matrix components.

The choice of SPME fiber coating is crucial for efficient extraction. For a moderately nonpolar compound like this compound, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber would be a suitable choice, offering a good balance of adsorptive properties.

Table 2: Illustrative Parameters for SPME-GC-MS Analysis of this compound

ParameterCondition
SPME Fiber 65 µm PDMS/DVB
Derivatizing Agent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
Extraction Mode Headspace
Extraction Temperature 60°C
Extraction Time 30 minutes
Desorption Temperature 250°C
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
MS Detection Electron Ionization (EI) or Negative Chemical Ionization (NCI)

Note: These parameters are illustrative and would require optimization for specific applications based on the sample matrix and analytical objectives.

Ecological and Environmental Fate Studies of 5 Methylnonan 2 One

Atmospheric Transport and Dispersion Dynamics of Volatile Emissions

The atmospheric fate of a compound is largely dictated by its volatility and reactivity. 5-Methylnonan-2-one exhibits a vapor pressure of 0.277 mmHg at 25°C lookchem.comlookchem.com, indicating a moderate degree of volatility. This property suggests that the compound can readily partition into the gas phase and be transported within the atmosphere. Its boiling point is recorded as 203.5°C at 760 mmHg lookchem.comlookchem.com, and its flash point is 69.9°C lookchem.comlookchem.com, further characterizing its physical state and potential for vaporization.

Abiotic Degradation Pathways in Environmental Compartments (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, such as photolysis and hydrolysis, play a significant role in the environmental breakdown of chemical compounds. Direct studies detailing the photolytic degradation of this compound under environmental conditions, such as UV irradiation in the atmosphere or water, were not found in the reviewed literature. Similarly, specific data on the hydrolysis rates of this compound in water or soil were not identified. Generally, ketones, like this compound, are considered to be relatively stable towards hydrolysis under typical environmental pH and temperature conditions.

Biotransformation and Biodegradation by Environmental Microorganisms

The biodegradation of organic compounds by environmental microorganisms is a key process in their environmental fate. However, specific research findings detailing the biotransformation or biodegradation pathways of this compound by bacteria, fungi, or other environmental microorganisms were not found within the scope of the provided search results. Information on its biodegradability, potential metabolic pathways, or half-life in soil or aquatic environments is therefore lacking.

Advanced Research Topics and Future Directions in 5 Methylnonan 2 One Studies

In-depth Structure-Activity Relationship (SAR) Studies for Biological Interactions

Understanding how the specific structure of 5-Methylnonan-2-one influences its interactions with biological systems is a key area of advanced research. SAR studies typically involve synthesizing analogs of the compound and testing their biological activity to identify structural features critical for interaction. For this compound, these studies would focus on the position of the methyl branch and the carbonyl group, and how these features affect binding to receptors or enzymes. Although direct SAR studies for this compound in biological contexts are not extensively detailed in the provided search results, the general principle is that its structure, particularly the carbonyl group, allows for hydrogen bonding and other interactions with biological macromolecules like proteins and nucleic acids, potentially influencing their function smolecule.com. Further research would aim to elucidate these specific interactions.

Exploration of Chemoenzymatic Synthesis and Biocatalysis for Enantiopure Production

The synthesis of enantiomerically pure compounds is crucial for many applications, particularly in pharmaceuticals and fine chemicals. Chemoenzymatic synthesis combines chemical and enzymatic steps, offering high selectivity and milder reaction conditions. Biocatalysis, using enzymes as catalysts, can achieve high enantioselectivity, which is challenging with traditional chemical methods. For this compound, research could explore enzymes capable of stereoselectively synthesizing or resolving its chiral centers. While specific biocatalytic routes for this compound are not detailed, the reduction of ketones to chiral alcohols is a well-established biocatalytic transformation that could be adapted smolecule.com. The development of such methods would allow for the production of specific enantiomers of this compound, which may exhibit distinct biological activities or properties.

Development of Novel Sensor Technologies for Real-time Detection

The development of sensitive and selective sensors for detecting specific volatile organic compounds (VOCs) like this compound is an active area of research. Such sensors are vital for environmental monitoring, industrial process control, and quality assurance in food and fragrance industries. Research could focus on electrochemical, optical, or mass spectrometry-based sensors tailored to detect the unique signature of this compound. While specific sensor technologies for this compound are not explicitly mentioned, advancements in metal-oxide semiconductor (MOS) sensors and surface acoustic wave (SAW) sensors are being made for detecting various ketones and VOCs in real-time lookchem.comnist.gov.

Integration of Multi-Omics Technologies for Comprehensive Biosynthetic Pathway Mapping

Multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) offer a holistic approach to understanding complex biological systems, including the biosynthesis of natural products. If this compound is found to be produced by biological organisms, integrating these technologies could help map its complete biosynthetic pathway. This would involve identifying the genes responsible for its synthesis, the enzymes involved, and the metabolic intermediates. Such mapping is essential for understanding its natural occurrence and for potential biotechnological production. Current literature does not detail the biosynthesis of this compound in specific organisms, but general pathways for ketone biosynthesis in microorganisms and plants are known mdpi.com.

Applications in Non-Human Chemical Ecology, Pest Management, and Flavor/Fragrance Chemistry

The chemical ecology of insects and other organisms often involves complex volatile signaling molecules. This compound, as a branched ketone, could play a role in these interactions. Research in pest management might investigate its potential as an attractant or repellent for specific insect species. In flavor and fragrance chemistry, its aroma profile could be exploited. For instance, related compounds like 4-methyloctanoic acid are components of aggregation pheromones in insects like Oryctes rhinoceros researchgate.net. While direct applications of this compound in these fields are not explicitly detailed in the provided search snippets, its classification as a ketone suggests potential olfactory properties. The general use of ketones in flavor and fragrance formulations is common smolecule.com.

Assessment of this compound as a Chemical Feedstock and Building Block in Industrial Applications

The potential of this compound as a chemical feedstock or building block in industrial synthesis is an area of growing interest. Its structure, featuring a ketone functional group and a branched aliphatic chain, could make it a versatile intermediate for producing polymers, surfactants, or other specialty chemicals. For example, ketones can undergo various reactions such as aldol (B89426) condensations, Grignard reactions, and reductions, leading to a diverse range of products. While specific industrial applications for this compound are not extensively documented, its structural similarity to other industrially relevant ketones suggests potential utility. The assessment would involve evaluating its reactivity, availability, and cost-effectiveness compared to existing feedstocks.

Q & A

Q. How can researchers enhance the reproducibility of this compound synthesis protocols?

  • Methodological Answer : Provide step-by-step video protocols (e.g., JoVE) for complex steps like catalyst preparation. Share raw spectral data and chromatograms in public repositories (e.g., Zenodo). Adhere to the Beilstein Journal’s requirements for compound characterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.